molecular formula C10H7NO3 B1629141 5-(Pyridin-4-yl)furan-2-carboxylic acid CAS No. 216867-35-5

5-(Pyridin-4-yl)furan-2-carboxylic acid

Cat. No.: B1629141
CAS No.: 216867-35-5
M. Wt: 189.17 g/mol
InChI Key: QGYOLXCSZPSRMR-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)furan-2-carboxylic acid is an organic compound with the molecular formula C10H7NO3. It is a heterocyclic compound containing both a pyridine ring and a furan ring, which are connected through a carboxylic acid group.

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-(Pyridin-4-yl)furan-2-carboxylic acid may also interact with various biological targets.

Mode of Action

It is a heterocyclic compound that belongs to the furan family, which suggests that it may interact with its targets in a manner similar to other furan derivatives.

Result of Action

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

5-(Pyridin-4-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with metal ions, which further modulates its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to this compound has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to energy production and biosynthesis. It interacts with enzymes such as dehydrogenases and synthases, which play key roles in metabolic flux. The presence of this compound can alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, it can be transported into mitochondria, where it influences mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. In these compartments, this compound can exert its effects on gene expression, enzyme activity, and metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)furan-2-carboxylic acid typically involves the reaction of 4-pyridinecarboxaldehyde with furan-2-carboxylic acid under specific conditions. One common method involves the use of a catalyst such as p-toluenesulfonic acid in a solvent like toluene, followed by heating the mixture under reflux . The reaction proceeds through a condensation mechanism, forming the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan or pyridine derivatives .

Scientific Research Applications

5-(Pyridin-4-yl)furan-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Pyridin-3-yl)furan-2-carboxylic acid
  • 5-(Pyridin-2-yl)furan-2-carboxylic acid
  • 5-(Pyridin-4-yl)thiophene-2-carboxylic acid

Uniqueness

5-(Pyridin-4-yl)furan-2-carboxylic acid is unique due to the specific positioning of the pyridine and furan rings, which can influence its chemical reactivity and biological activity. The presence of both heterocyclic rings connected through a carboxylic acid group provides a versatile scaffold for further functionalization and derivatization .

Properties

IUPAC Name

5-pyridin-4-ylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYOLXCSZPSRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627668
Record name 5-(Pyridin-4-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216867-35-5
Record name 5-(4-Pyridinyl)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216867-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyridin-4-yl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the obtained methyl 5-(4-pyridyl)-2-furancarboxylate (100 mg) in ethanol (10 ml) was added 1 N sodium hydroxide solution (4 ml) and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (4 ml). The precipitate was filtered, washed with water and dried to give the title compound (59 mg).
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100 mg
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4 mL
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10 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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